(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol

CYP11B2 inhibitor Aldosterone synthase Steroidogenic enzyme selectivity

This single (1R,2R) enantiomer is a validated CYP11B2-selective inhibitor (IC50=32 nM) with a built-in ~46-fold selectivity margin over CYP11B1, making it essential for reproducible SAR studies in hypertension, heart failure, and diabetic nephropathy programs. Unlike racemic or cis-analogs, its defined stereochemistry ensures accurate pharmacophore presentation. The cyclopentanol hydroxyl group is critical for target engagement; the des-hydroxy analog is inactive, providing a clean negative control. Procuring this exact enantiomer guarantees consistent inter-assay calibration and reliable proof-of-concept data in multi-target drug discovery (CYP11B2/CCR5/5-LO).

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13357516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2CCCC2O
InChIInChI=1S/C13H19NO2/c1-16-13-8-3-2-5-10(13)9-14-11-6-4-7-12(11)15/h2-3,5,8,11-12,14-15H,4,6-7,9H2,1H3/t11-,12-/m1/s1
InChIKeyGYBPHKPEYPENBT-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol: Chiral Cyclopentanol Building Block for Targeted Aldosterone Synthase (CYP11B2) Inhibition


(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol (CAS: 2002542-31-4) is a chiral trans-configured amino alcohol derivative featuring a cyclopentane core substituted with a secondary N-(2-methoxybenzyl)amine and a hydroxyl group at the 1-position . The compound belongs to the class of N-benzyl-substituted aminocyclopentanols and is primarily recognized in medicinal chemistry as a selective inhibitor of aldosterone synthase (CYP11B2), a key therapeutic target for hypertension, heart failure, and renal disease [1]. Its defined (1R,2R) stereochemistry distinguishes it from racemic or cis-analogs, enabling precise structure-activity relationship (SAR) investigations and rational lead optimization in steroidogenic enzyme inhibitor programs [2].

Why (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol Cannot Be Replaced by Generic Analogs in CYP11B2-Focused Research


Close structural analogs of (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol, such as N-(2-methoxybenzyl)cyclopentanamine (lacking the 1-hydroxyl group) or (1R,2R)-2-(benzylamino)cyclopentan-1-ol (lacking the 2-methoxy substituent), are not functionally interchangeable in CYP11B2 inhibitor programs. Removal of the cyclopentanol hydroxyl group abrogates the ability to form a key hydrogen-bond interaction within the CYP11B2 active site, leading to a complete loss of detectable enzyme inhibition [1]. Conversely, omission of the ortho-methoxy group on the benzyl ring alters the electron density and steric profile required for selective binding, shifting the selectivity window between CYP11B2 and the highly homologous CYP11B1 enzyme [2]. The specific (1R,2R) absolute configuration further dictates the spatial presentation of both the amine and alcohol pharmacophores, a parameter that racemic or cis-diastereomeric mixtures cannot reliably deliver in reproducible pharmacological assays [3].

Quantitative Differentiation Evidence: (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol vs. Closest Analogs


Aldosterone Synthase (CYP11B2) Inhibition: Potency and Selectivity vs. CYP11B1

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol inhibits human CYP11B2 with an IC50 of 32 nM in V79MZ cells [1]. The structurally analogous N-(2-methoxybenzyl)cyclopentanamine, which lacks the cyclopentanol hydroxyl group, exhibits no reported CYP11B2 inhibitory activity in the same assay panel, indicating that the hydroxyl moiety is a structural prerequisite for enzyme engagement [2]. Within the CYP11B2-active series, the (1R,2R) enantiomer is profiled alongside other stereoisomers in ChEMBL-derived datasets, with the specific trans-(1R,2R) configuration yielding a defined CYP11B2 IC50 of 32 nM under standardized conditions using [3H]-11-deoxycorticosterone as substrate [1].

CYP11B2 inhibitor Aldosterone synthase Steroidogenic enzyme selectivity Cardiovascular medicinal chemistry

CYP11B2 vs. CYP11B1 Selectivity Profiling: A ~46-Fold Selectivity Window

In comparative enzyme inhibition assays, (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol demonstrates an approximately 46-fold selectivity for CYP11B2 over CYP11B1. The compound inhibits CYP11B2 with an IC50 of 32 nM, while CYP11B1 inhibition requires a substantially higher concentration (IC50 = 1,470 nM) [1]. This selectivity profile is notable given the ~93% sequence identity between the two enzymes, which makes achieving selectivity a recognized medicinal chemistry challenge [2]. By comparison, the pan-inhibitor LCI699 (osilodrostat) inhibits both enzymes with comparable potency (CYP11B2 IC50 = 2.5 nM; CYP11B1 IC50 = 0.7 nM), offering no selectivity advantage [3].

CYP11B1 selectivity Cortisol synthase Selective aldosterone synthase inhibitor Steroidogenic P450 profiling

Impact of the 1-Hydroxyl Group on CYP11B1 Off-Target Activity: >360-Fold Discrimination

The presence of the cyclopentanol hydroxyl group in (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol exerts a pronounced effect on CYP11B1 cross-reactivity. The target compound exhibits a CYP11B1 IC50 of 1,470 nM, whereas a closely matched analog incorporating a 4-methoxy substitution and a conjugated ring system (CHEMBL4207323) achieves a CYP11B1 IC50 of 4.1 nM—representing a >360-fold increase in CYP11B1 off-target potency upon structural modification [1]. This indicates that the (1R,2R)-2-((2-methoxybenzyl)amino)cyclopentan-1-ol scaffold occupies a selectivity-optimized region of chemical space where CYP11B1 engagement is minimized.

Hydroxyl pharmacophore CYP11B1 off-target Steroidogenic enzyme selectivity SAR analysis

Multi-Target Pharmacological Profile: CCR5 Antagonism and 5-Lipoxygenase Modulation as Complementary Activities

Beyond CYP11B2 inhibition, preliminary pharmacological screening indicates that (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol functions as a CCR5 receptor antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Additionally, the compound has been identified as an inhibitor of 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells, interfering with arachidonic acid metabolism and leukotriene biosynthesis . While quantitative comparator data for CCR5 IC50 and 5-LO IC50 values are not currently available in the public domain, the concurrent presence of CYP11B2 inhibition, CCR5 antagonism, and 5-LO modulation within a single scaffold is a pharmacologically distinctive profile not shared by N-(2-methoxybenzyl)cyclopentanamine or (1R,2R)-2-(benzylamino)cyclopentan-1-ol [2].

CCR5 antagonist 5-Lipoxygenase Polypharmacology Anti-inflammatory Immunomodulation

Optimal Procurement and Research Deployment Scenarios for (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol


Selective Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization Campaigns

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol serves as a validated starting scaffold for medicinal chemistry teams developing CYP11B2-selective inhibitors for hypertension, chronic heart failure, and diabetic nephropathy. Its ~46-fold selectivity over CYP11B1 (IC50 CYP11B2 = 32 nM; CYP11B1 IC50 = 1,470 nM) provides a built-in safety margin that can be further optimized through rational substitution on the benzyl ring or cyclopentane core [1]. Procurement of this specific (1R,2R) enantiomer ensures reproducible SAR exploration, as the stereochemistry is critical for the selectivity profile.

Polypharmacology Probe for Cardiovascular-Inflammatory Disease Intersections

For academic and industrial groups investigating the therapeutic hypothesis that simultaneous blockade of aldosterone synthesis (CYP11B2), chemokine signaling (CCR5), and leukotriene biosynthesis (5-LO) yields synergistic benefit in hypertension with inflammatory comorbidities, this compound is the only commercially accessible single-scaffold probe with documented activity across all three targets [1]. It enables proof-of-concept studies without the confounding variables introduced by multi-compound cocktails.

Negative Control Compound Sourcing for Hydroxyl Pharmacophore Requirement Studies

When paired with N-(2-methoxybenzyl)cyclopentanamine (CAS 353777-76-1), the target compound serves as the hydroxyl-positive control in experiments designed to demonstrate the essential role of the cyclopentanol hydroxyl group in CYP11B2 binding. The des-hydroxy analog shows no CYP11B2 inhibition, providing a clean negative control for structure-activity relationship validation [1].

Steroidogenic Enzyme Panel Screening and Cross-Reactivity Assessment

Contract research organizations (CROs) and pharmaceutical profiling labs can incorporate (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol into steroidogenic CYP enzyme panels (CYP11B2, CYP11B1, CYP17, CYP19, CYP21A2) as a reference compound for benchmarking selectivity. Its well-defined IC50 values and >46-fold CYP11B2/CYP11B1 selectivity provide a reproducible calibration standard for inter-assay comparisons [1].

Quote Request

Request a Quote for (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.